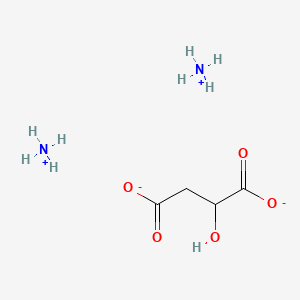
Ammonium malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium malate is an organic compound that consists of malate and ammonium ions. It typically appears as a white crystalline solid and is soluble in water. The compound is known for its use as a food additive, where it functions as a flavoring agent and acidity regulator, designated by the E number E349 . Malate, the conjugate base of malic acid, is a key component in the citric acid cycle, which is crucial for cellular respiration .
Vorbereitungsmethoden
Ammonium malate can be synthesized in the laboratory by reacting malic acid with ammonia. This reaction typically involves dissolving malic acid in water and then adding ammonia solution dropwise until the desired pH is reached. The solution is then evaporated to obtain this compound crystals . Industrial production methods may involve similar processes but on a larger scale, with more controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Ammonium malate undergoes various chemical reactions, including:
Oxidation and Reduction: As an organic compound, this compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions, leading to the formation of malic acid and ammonia
Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions are typically malic acid and ammonia, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ammonium malate has several scientific research applications:
Chemistry: It is used in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Malate, derived from this compound, plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.
Wirkmechanismus
The mechanism of action of ammonium malate primarily involves its role in the citric acid cycle. Malate, a key component of this cycle, is involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, generating energy in the form of adenosine triphosphate (ATP). This process is crucial for cellular respiration and overall metabolic function .
Vergleich Mit ähnlichen Verbindungen
Ammonium malate can be compared with other similar compounds such as:
Sodium malate: Similar to this compound but contains sodium ions instead of ammonium ions. It is also used as a food additive and in various industrial applications.
Potassium malate: Contains potassium ions and is used in similar applications as this compound.
Calcium malate: Contains calcium ions and is often used as a dietary supplement for calcium.
The uniqueness of this compound lies in its specific applications and properties, particularly its solubility in water and its role in the citric acid cycle .
Eigenschaften
CAS-Nummer |
20261-05-6 |
|---|---|
Molekularformel |
C4H9NO5 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
azanium;2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI-Schlüssel |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)O.[NH4+] |
| 6283-27-8 20261-05-6 |
|
Verwandte CAS-Nummern |
20261-05-6 5972-71-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


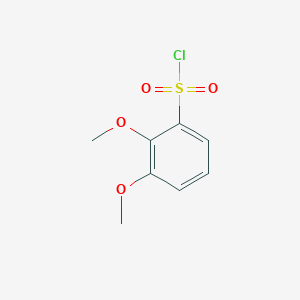
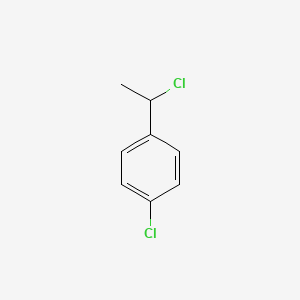
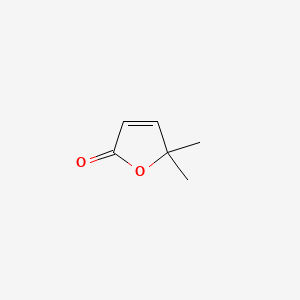

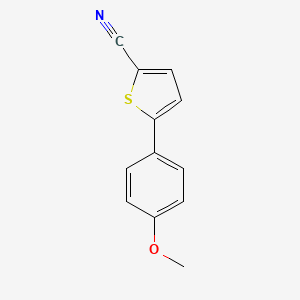
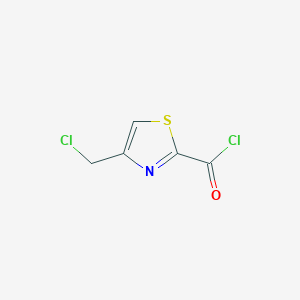
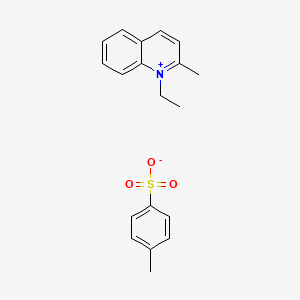
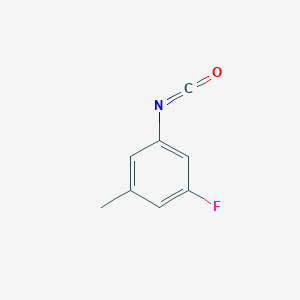
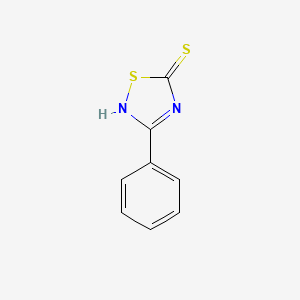
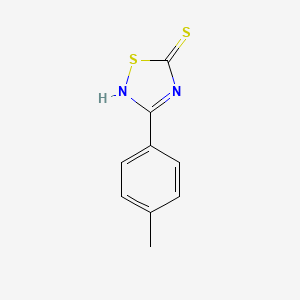
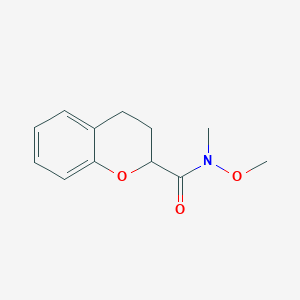
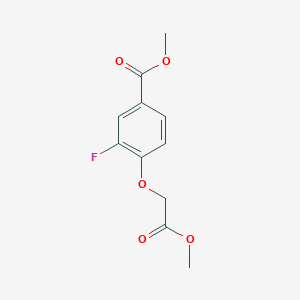
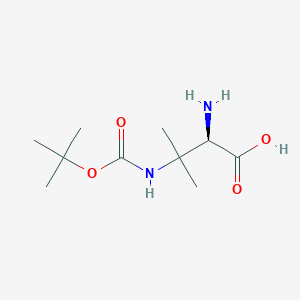
![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)
